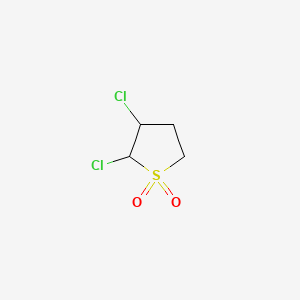

2 3-Dichloro sulfolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dichloro sulfolane is a chemical compound with the molecular formula C4H6Cl2O2S. It is also known as 2,3-dichlorotetrahydrothiophene 1,1-dioxide. This compound is a derivative of sulfolane, a well-known industrial solvent. The presence of two chlorine atoms in the 2 and 3 positions of the sulfolane ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro sulfolane typically involves the chlorination of sulfolane. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.

Industrial Production Methods: In an industrial setting, the production of 2,3-dichloro sulfolane follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Sulfolane and Sulfolene Chemistry

Sulfolane (tetrahydrothiophene-1,1-dioxide) is a well-documented solvent and intermediate, primarily synthesized via hydrogenation of sulfolene (3-sulfolene) using catalysts like Raney nickel . Key reactions include:

-

Hydrogenation : Sulfolene → sulfolane (with H₂/Ni catalysts) .

-

Diels-Alder reactivity : Sulfolene acts as a butadiene precursor in cycloadditions .

-

Halogenation : Sulfolene reacts with bromine to form dibromo derivatives (e.g., 3,4-dibromotetrahydrothiophene-1,1-dioxide), which can undergo dehydrohalogenation .

No analogous chlorination pathways for sulfolane or sulfolene are described in the provided sources.

Chlorinated Sulfolane Derivatives

While 2,3-dichloro sulfolane is not explicitly mentioned, chlorinated analogs of related compounds (e.g., dichloroanisole ) suggest potential reactivity patterns:

-

Electrophilic substitution : Chlorination of sulfolane would likely require strong electrophilic agents (e.g., Cl₂/AlCl₃) under controlled conditions.

-

Radical chlorination : Could occur under UV light or initiators, though steric and electronic factors in sulfolane’s cyclic structure may limit reactivity.

Hypothetical Reaction Pathways

Based on sulfolane’s structure and known sulfolene chemistry, speculative routes for synthesizing 2,3-dichloro sulfolane might include:

Research Gaps

The absence of experimental data on 2,3-dichloro sulfolane highlights opportunities for:

-

Synthetic studies : Systematic chlorination trials on sulfolane/sulfolene.

-

Computational modeling : DFT studies to predict reactivity and regioselectivity.

-

Applications testing : Solvent properties in aromatic extraction or catalysis.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro sulfolane has found applications in various fields of scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfoxide compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used as a solvent and in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3-dichloro sulfolane involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions where 2,3-dichloro sulfolane serves as a key intermediate. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Sulfolane: The parent compound without chlorine substituents.

2,4-Dichloro sulfolane: A similar compound with chlorine atoms at the 2 and 4 positions.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another dichloro compound with different functional groups.

Comparison:

Uniqueness: The unique positioning of chlorine atoms in 2,3-dichloro sulfolane imparts distinct reactivity compared to other sulfolane derivatives. This makes it particularly useful in specific synthetic applications where selective chlorination is required.

Reactivity: Compared to sulfolane, 2,3-dichloro sulfolane exhibits higher reactivity due to the electron-withdrawing effect of the chlorine atoms, making it more susceptible to nucleophilic attacks.

Eigenschaften

CAS-Nummer |

51275-92-4 |

|---|---|

Molekularformel |

C4H6Cl2O2S |

Molekulargewicht |

189.06 g/mol |

IUPAC-Name |

2,3-dichlorothiolane 1,1-dioxide |

InChI |

InChI=1S/C4H6Cl2O2S/c5-3-1-2-9(7,8)4(3)6/h3-4H,1-2H2 |

InChI-Schlüssel |

JSKODJXQVLISPT-UHFFFAOYSA-N |

SMILES |

C1CS(=O)(=O)C(C1Cl)Cl |

Kanonische SMILES |

C1CS(=O)(=O)C(C1Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.